

# **Application Notes and Protocols for Spray Drying Inhalable TDB Liposomal Adjuvants**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Trehalose 6,6'-dibehenate |           |
| Cat. No.:            | B1254617                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The development of effective vaccines, particularly for respiratory pathogens, necessitates potent adjuvants that can elicit robust mucosal and systemic immune responses. Trehalose-6,6'-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor, is a powerful immunostimulant that activates the C-type lectin receptor Mincle, driving strong T helper 1 (Th1) and Th17 immune responses.[1][2] Formulating TDB into liposomes, such as the cationic adjuvant formulation CAF01 (composed of dimethyldioctadecylammonium (DDA) and TDB), creates a potent adjuvant system.[3][4]

For pulmonary delivery, converting these liposomal suspensions into a dry powder via spray drying offers significant advantages, including enhanced stability, suitability for use in dry powder inhalers (DPIs), and the potential for targeted lung delivery.[5][6][7] This document provides detailed protocols for the preparation and spray drying of TDB-containing liposomes and the subsequent characterization of the resulting inhalable powder. It also summarizes key process parameters and outlines the known signaling pathway of the TDB adjuvant.

## **Part 1: Experimental Protocols**

Protocol 1.1: Preparation of Cationic TDB Liposomal Suspension (DDA/TDB)

## Methodological & Application





This protocol describes the preparation of TDB-containing cationic liposomes using the lipid film hydration method.

#### Materials:

- Dimethyldioctadecylammonium (DDA) bromide
- Trehalose-6,6'-dibehenate (TDB)
- Chloroform/Methanol solvent mixture
- Hydration buffer (e.g., Tris buffer, pH 7.4)
- Rotary evaporator
- Water bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (optional)

#### Procedure:

- Lipid Film Formation:
  - Dissolve DDA and TDB in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical weight ratio is 5:1 DDA to TDB.[8]
  - Attach the flask to a rotary evaporator.
  - Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-70°C) to facilitate solvent removal.
  - Apply a vacuum to evaporate the solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.
  - Continue drying under high vacuum for at least 1-2 hours to remove any residual solvent.
- Hydration:



- Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.
- Add the warm buffer to the flask containing the lipid film.
- Agitate the flask by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[8]
- Size Reduction (Optional but Recommended):
  - To achieve a more uniform and smaller vesicle size, sonicate the liposomal suspension.
     Use either a bath sonicator or a probe sonicator until the suspension becomes less turbid.
     [8]
  - For a well-defined size distribution, the suspension can be extruded multiple times through polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm) using a heated extruder.
- Final Formulation:
  - The resulting suspension contains DDA/TDB liposomes. Store at 4°C until further use. The final concentration may be around 2.5 mg/ml DDA and 0.5 mg/ml TDB.[9]

## **Protocol 1.2: Spray Drying of TDB Liposomes**

This protocol outlines the process of converting the liposomal suspension into a dry powder suitable for inhalation.

#### Materials:

- DDA/TDB liposomal suspension (from Protocol 1.1)
- Cryoprotectant/excipient (e.g., Trehalose, Mannitol, Leucine)
- Deionized water
- Benchtop spray dryer (e.g., Büchi B-290 Mini Spray Dryer) with a high-performance cyclone



Two-fluid nozzle (e.g., 0.7 mm)

#### Procedure:

- Feedstock Preparation:
  - Dissolve the chosen cryoprotectant(s) in deionized water. Trehalose is a highly effective stabilizer for DDA/TDB liposomes.[9][10] Combinations of sugars with leucine can improve aerosol performance.[3]
  - Gently mix the cryoprotectant solution with the prepared DDA/TDB liposomal suspension.
     A typical feedstock concentration might be 20 mg/ml total solids (e.g., 2 mg/ml DDA/TDB and 18 mg/ml excipients).[3]
  - Ensure the solution is homogenous before spray drying.
- Spray Dryer Setup and Operation:
  - Assemble the spray dryer with a two-fluid nozzle and a high-performance cyclone for efficient particle collection.[3]
  - Set the process parameters. These are critical and must be optimized for each specific formulation. Refer to Table 1 for typical ranges.
    - Inlet Temperature: 80°C to 120°C.[3][11] A lower temperature is generally preferred for heat-sensitive liposomes.
    - Outlet Temperature: Aim for 50°C to 65°C.[3][12] This is a critical parameter affecting powder moisture.
    - Feed Flow Rate: 1.0 to 4.5 mL/min.[11][12]
    - Atomizing Airflow Rate: 357 to 601 L/h.[3][11] This affects droplet size and, consequently, the final particle size.
    - Aspirator/Drying Airflow: Set to a high percentage (e.g., 90-100%) to ensure efficient drying and particle transport to the cyclone.[3][12]







- Pump deionized water through the system first to stabilize the temperatures.
- Switch the feed pump to the liposomal feedstock to begin the drying process.

#### Powder Collection:

- The dried particles are separated from the airstream in the cyclone and fall into the collection vessel.
- Once the feedstock is depleted, continue running the drying gas for a few minutes to ensure all powder is collected.
- Carefully collect the powder from the collection vessel.

#### Storage:

 Store the resulting dry powder in a desiccator over silica gel at 4°C to protect it from moisture.[3]





Click to download full resolution via product page



**Caption:** Experimental workflow for producing and evaluating inhalable TDB liposomal powders.

## Protocol 1.3: Characterization of Spray-Dried Liposomal Powders

This section details key analytical methods to ensure the quality and performance of the final powder product.

#### 1.3.1 Aerodynamic Particle Size Distribution

- Method: Use a multi-stage cascade impactor, such as an Andersen Cascade Impactor (ACI), as per USP guidelines.[12]
- Procedure: Load a capsule with a known mass of the spray-dried powder into a dry powder inhaler device. Actuate the device into the ACI at a calibrated airflow rate. Quantify the amount of adjuvant (or a marker lipid) deposited on each stage using a suitable analytical technique (e.g., HPLC).
- Outputs: Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF). The FPF is the percentage of the emitted dose with an aerodynamic diameter < 5 μm, which is critical for deep lung deposition.[12]

#### 1.3.2 Liposome Integrity Post-Rehydration

- Method: Dynamic Light Scattering (DLS).
- Procedure: Rehydrate a known amount of the spray-dried powder in the original buffer.
   Gently vortex to ensure complete dissolution. Measure the particle size and polydispersity index (PDI) of the rehydrated liposomes using DLS.
- Analysis: Compare the size and PDI of the rehydrated liposomes to the original liposomal suspension before spray drying. A minimal change in size indicates that the liposomes were well-protected during the drying process.[5][13]

#### 1.3.3 Particle Morphology and Size

Method: Scanning Electron Microscopy (SEM).



- Procedure: Mount the powder onto an SEM stub using double-sided carbon tape and sputter-coat with a conductive material (e.g., gold).
- Analysis: Image the particles under high vacuum to observe their morphology (e.g., spherical, wrinkled, porous) and size. Wrinkled or porous particles often have better aerosolization properties.[3]

#### 1.3.4 Moisture Content

- Method: Karl Fischer titration.
- Procedure: Determine the water content of the powder using a coulometric or volumetric Karl Fischer titrator.
- Analysis: A low residual moisture content (typically < 3%) is crucial for the physical stability of the powder and to prevent particle aggregation.[13]

#### 1.3.5 Production Yield

- Method: Gravimetric analysis.
- Procedure: Calculate the production yield as the percentage of the collected powder mass relative to the total solid mass in the initial feedstock solution.[14]
- Formula: Yield (%) = (Mass of collected powder / Total mass of solids in feedstock) x 100.

## **Part 2: Data Presentation**

The following tables summarize quantitative data from studies on spray-dried liposomal powders, illustrating the relationship between process parameters and powder characteristics.

Table 1: Influence of Spray Drying Parameters on Liposomal Powder Attributes



| Paramete<br>r            | Setting/R<br>ange   | Effect on MMAD¹                                                                  | Effect on<br>Yield                                                      | Effect on<br>Moisture                                          | Effect on<br>Liposome<br>Stability                                                      | Referenc<br>e(s) |
|--------------------------|---------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------|------------------|
| Inlet<br>Temperatu<br>re | 80 - 200<br>°C      | Higher temp. can lead to faster evaporati on and smaller, less dense particles.  | Yield generally increases with temperat ure up to an optimum.  [11][14] | Lower<br>moisture<br>content<br>at higher<br>temperat<br>ures. | High<br>temperat<br>ures can<br>risk lipid<br>degradati<br>on or<br>liposome<br>fusion. | [11][14]         |
| Feed Flow<br>Rate        | 1.5 - 7.5<br>mL/min | Higher feed rate can increase particle size due to larger initial droplets.      | Can decrease yield due to incomplete drying.                            | Higher<br>moisture<br>content at<br>higher feed<br>rates.[13]  | Less<br>critical if<br>drying is<br>efficient.                                          | [11][13]         |
| Atomizing<br>Airflow     | 357 - 742<br>L/h    | Higher airflow produces smaller droplets, leading to smaller final particles.[3] | Can<br>influence<br>collection<br>efficiency.                           | Can lead to lower moisture content due to better atomization . | High shear<br>stress<br>during<br>atomization<br>can disrupt<br>liposomes.<br>[5]       | [3][13]          |
| Feedstock<br>Conc.       | 5 - 20<br>mg/mL     | Higher<br>concentrati<br>on<br>generally                                         | Higher<br>concentrati<br>on often<br>increases                          | May<br>increase<br>residual<br>moisture if                     | High<br>concentrati<br>on can<br>increase                                               | [13]             |



| Paramete<br>r | Setting/R<br>ange | Effect on                    | Effect on<br>Yield    | Effect on<br>Moisture          | Effect on<br>Liposome<br>Stability     | Referenc<br>e(s) |
|---------------|-------------------|------------------------------|-----------------------|--------------------------------|----------------------------------------|------------------|
|               |                   | results in larger particles. | process<br>yield.[13] | drying is<br>not<br>optimized. | viscosity,<br>affecting<br>atomization |                  |

<sup>&</sup>lt;sup>1</sup> MMAD: Mass Median Aerodynamic Diameter

Table 2: Physicochemical and Aerodynamic Properties of Spray-Dried Liposomal Powders

| Formula<br>tion<br>Excipie<br>nts                | Liposo<br>me Size<br>(Rehydr<br>ated) | Geomet<br>ric<br>Particle<br>Size<br>(d <sub>50</sub> ) | MMAD<br>(μm)    | FPF<br>(%)² | Moistur<br>e (%) | Yield<br>(%) | Referen<br>ce(s) |
|--------------------------------------------------|---------------------------------------|---------------------------------------------------------|-----------------|-------------|------------------|--------------|------------------|
| DDA/TD<br>B +<br>Trehalo<br>se/Leuci<br>ne       | ~400<br>nm                            | 2.0 - 3.5<br>μm                                         | 2.5 - 4.0<br>μm | 30 - 50     | < 3              | N/A          | [3]              |
| DMPC <sup>3</sup> +                              | N/A                                   | 2.64 μm                                                 | N/A             | 56.8        | N/A              | 82.5         | [14]             |
| DMPC <sup>3</sup> +<br>Trehalos<br>e             | N/A                                   | 4.55 μm                                                 | N/A             | N/A         | 3.76             | 72.6         | [14]             |
| DS <sup>4</sup> Liposom es + Hydrolyz ed Gelatin | ~150 nm                               | 7.9 µm                                                  | 2.2 μm          | 75.6        | N/A              | 60 - 70      | [12]             |



<sup>2</sup> FPF: Fine Particle Fraction (< 5 μm) <sup>3</sup> DMPC: Dimyristoyl phosphatidylcholine (used as a model phospholipid) <sup>4</sup> DS: Dapsone (used as a model drug)

## Part 3: TDB Adjuvant Signaling Pathway

Trehalose-6,6'-dibehenate (TDB) exerts its adjuvant effect by activating antigen-presenting cells (APCs), such as dendritic cells and macrophages. The signaling cascade is initiated through the Mincle receptor and integrates signals through the MyD88-dependent pathway to drive a potent Th1/Th17 adaptive immune response.

#### Mechanism of Action:

- Recognition: TDB is recognized by the C-type lectin receptor Mincle on the surface of APCs.
   [1][15]
- Syk-Card9 Pathway: Mincle does not have an intrinsic signaling domain and associates with the ITAM-containing adaptor protein, FcRy. TDB binding leads to the phosphorylation of FcRy, which recruits and activates Spleen tyrosine kinase (Syk). Activated Syk then initiates a downstream signaling cascade through CARD9, Bcl10, and MALT1 (the "CBM signalosome").[15]
- APC Activation: This signaling cascade leads to the activation of transcription factors (like NF-κB), resulting in the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[15][16]
- MyD88-Dependent IL-1R Signaling: The adjuvant effect of TDB also requires the adaptor protein MyD88.[1][2] The Mincle-induced production of IL-1β acts in an autocrine or paracrine fashion, signaling through the IL-1 receptor (IL-1R). This IL-1R signaling is MyD88-dependent and is crucial for driving the differentiation of naïve T cells.[1][17]
- Th1/Th17 Polarization: The cytokine milieu produced by the activated APCs promotes the
  differentiation of antigen-specific CD4+ T cells into IFN-γ-producing Th1 cells and IL-17producing Th17 cells, which are critical for immunity against many intracellular pathogens.[1]
   [2]





Click to download full resolution via product page

Caption: Signaling pathway of the TDB adjuvant in an antigen-presenting cell (APC).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]
- 2. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimizing the design and dosing of dry powder inhaler formulations of the cationic liposome adjuvant CAF®01 for pulmonary immunization [frontiersin.org]
- 4. Liposomal delivery system/adjuvant for tuberculosis vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Spray Drying as an Enabling Technology for Inhalation Drug Delivery | Hovione [hovione.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Trehalose preserves DDA/TDB liposomes and their adjuvant effect during freeze-drying -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. mdpi.com [mdpi.com]
- 12. Development of Spray Dried Liposomal Dry Powder Inhaler of Dapsone PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering of an inhalable DDA/TDB liposomal adjuvant: a quality-by-design approach towards optimization of the spray drying process PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. rupress.org [rupress.org]
- 16. Cationic DDA/TDB liposome as a mucosal vaccine adjuvant for uptake by dendritic cells in vitro induces potent humoural immunity - PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. [PDF] The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Spray Drying Inhalable TDB Liposomal Adjuvants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254617#spray-drying-techniques-for-creating-inhalable-tdb-liposomal-adjuvants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com